N-Propyl-9-oxaergoline

Description

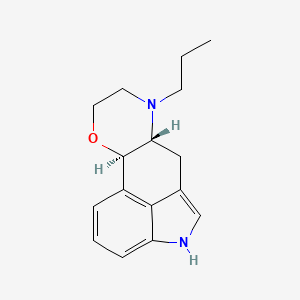

N-Propyl-9-oxaergoline is a synthetic ergoline derivative characterized by a propyl group substitution at the nitrogen atom and an oxygen atom replacing a carbon in the ergoline scaffold. Ergoline derivatives are known for their diverse pharmacological activities, including interactions with serotonin, dopamine, and adrenergic receptors. The structural modifications in this compound aim to enhance receptor selectivity, metabolic stability, or bioavailability compared to natural ergot alkaloids.

Propriétés

Formule moléculaire |

C16H20N2O |

|---|---|

Poids moléculaire |

256.34 g/mol |

Nom IUPAC |

(2R,7R)-6-propyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene |

InChI |

InChI=1S/C16H20N2O/c1-2-6-18-7-8-19-16-12-4-3-5-13-15(12)11(10-17-13)9-14(16)18/h3-5,10,14,16-17H,2,6-9H2,1H3/t14-,16-/m1/s1 |

Clé InChI |

QZLSEITWUMZHSJ-GDBMZVCRSA-N |

SMILES isomérique |

CCCN1CCO[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34 |

SMILES canonique |

CCCN1CCOC2C1CC3=CNC4=CC=CC2=C34 |

Synonymes |

N-propyl-9-oxaergoline RU 29717 RU-29717 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The provided evidence lacks explicit data on N-Propyl-9-oxaergoline. However, details 9-Propyl-9H-Carbazole (CAS 1484-10-2), a structurally distinct compound with a tricyclic carbazole core and a propyl chain at the 9-position. Below is a comparative analysis based on available identifiers and general knowledge of related compounds:

Table 1: Structural and Chemical Comparison

Key Differences:

Structural Scaffold: this compound belongs to the ergoline family, which is pharmacologically significant for receptor modulation. In contrast, 9-Propyl-9H-Carbazole is a carbazole derivative, often studied for optoelectronic applications or as a precursor in organic synthesis .

Functional Applications :

- Ergoline derivatives (e.g., lisuride, cabergoline) are typically explored for neurological and endocrine disorders.

- Carbazoles like 9-Propyl-9H-Carbazole are more commonly utilized in materials science (e.g., OLEDs) or as intermediates in chemical synthesis .

Stability and Compatibility: emphasizes the importance of stability testing in pharmaceutical compounding.

Research Findings and Limitations

- Pharmacological Gaps: No receptor-binding or pharmacokinetic data for this compound are available in the provided evidence. Comparative studies with ergotamine or other ergolines would require external sources.

- Synthetic Utility: 9-Propyl-9H-Carbazole’s extensive synonym list (e.g., NSC151853, MFCD00218284) suggests its broad use in chemical libraries, though its biological relevance remains unclear .

- Compounding Considerations : Per , formulation of such compounds would require rigorous validation of mixing protocols, temperature controls, and stability testing to ensure reproducibility and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.